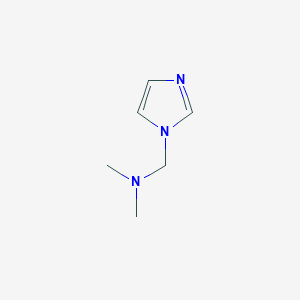

1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-imidazol-1-yl-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANQIHUBDZAOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397044 | |

| Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23230-39-9 | |

| Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Properties of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine

Executive Summary: This whitepaper provides a comprehensive technical overview of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, a versatile heterocyclic compound of significant interest to the scientific and drug development communities. The document elucidates the core structural properties, including molecular geometry and electronic characteristics, which fundamentally govern its reactivity and utility. A detailed, field-proven protocol for its synthesis via N-alkylation is presented, alongside a thorough guide to its spectroscopic characterization. Furthermore, this guide explores its diverse applications as a pharmacophore, a synthetic intermediate, and a building block in materials science, while also addressing critical safety and handling protocols. This document is intended to serve as an essential resource for researchers leveraging this compound in their discovery and development workflows.

Introduction to this compound

The imidazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions mean it is a constituent of numerous natural products, including the amino acid histidine, and a key pharmacophore in a wide array of approved therapeutic agents.[2][3]

This compound (CAS: 23230-39-9) is a derivative that functionalizes the imidazole core with a dimethylaminomethyl group at the N-1 position. This substitution imparts specific physicochemical properties, such as enhanced basicity and solubility, making it a highly valuable and versatile building block.[4] The molecule's structure, comprising a planar aromatic ring and a flexible basic side chain, positions it as an important synthon for constructing more complex molecules and as a scaffold for designing novel enzyme inhibitors and other bioactive agents.[4]

Core Chemical and Physical Properties

A precise understanding of the compound's fundamental properties is critical for its effective application in research and synthesis. The key identifiers and physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23230-39-9 | [5][6] |

| Molecular Formula | C₆H₁₁N₃ | [5][6] |

| Molecular Weight | 125.17 g/mol | [4][6] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1H-Imidazole-1-methanamine, N,N-dimethyl- | [7] |

| SMILES | CN(C)CN1C=CN=C1 | [4] |

| InChI Key | VANQIHUBDZAOOM-UHFFFAOYSA-N | [5] |

| pKa (Conjugate Acid) | ≈ 7.0 | [4] |

| Purity | ≥97% (Typical Commercial Grade) | [5] |

Molecular Structure and Conformation

The compound's utility is a direct consequence of its distinct structural and electronic features. It consists of a planar, five-membered imidazole ring linked via a methylene (-CH₂-) bridge to a tertiary amine, the dimethylamino group.[4]

Geometric and Electronic Features:

-

Imidazole Ring: The ring is aromatic, with delocalized π-electrons across the five atoms, which imparts significant stability.[4] The two nitrogen atoms are sp² hybridized; the N-3 nitrogen possesses a lone pair of electrons in an sp² orbital, making it a hydrogen bond acceptor and a coordination site for metals.[2][4]

-

Dimethylamino Group: This tertiary amine group is basic, with an estimated pKa of its conjugate acid around 7.0.[4] This basicity is crucial for enhancing aqueous solubility under acidic conditions and allows the group to act as a proton acceptor. It also plays a key role in improving the membrane permeability of derivative molecules.[4]

-

Methylene Bridge: The -CH₂- linker provides conformational flexibility, allowing the imidazole ring and the dimethylamino group to adopt various spatial orientations. This flexibility can be critical for optimizing binding interactions with biological targets.

Synthesis and Purification

The most direct and common synthesis of this compound is through the N-alkylation of imidazole.[4] This method is efficient and proceeds via a standard nucleophilic substitution mechanism.

Primary Synthetic Route: N-Alkylation of Imidazole

The synthesis involves the reaction of imidazole with an alkylating agent, typically N,N-dimethylaminomethyl chloride. Imidazole's N-1 atom acts as a nucleophile, attacking the electrophilic methylene carbon of the chloride.

-

Causality of Experimental Choices:

-

Base (K₂CO₃): Imidazole is weakly acidic (pKa ≈ 14.5) and can be deprotonated by a suitable base. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate a portion of the imidazole, thereby increasing its nucleophilicity. The resulting imidazolate anion is a much stronger nucleophile than neutral imidazole.

-

Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the reaction by protonating the imidazolate intermediate.

-

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system for the synthesis and purification of the title compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine imidazole (1.0 eq) and potassium carbonate (1.5 eq) in dry acetone.

-

Addition of Alkylating Agent: To the stirred suspension, add N,N-dimethylaminomethyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.

-

Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by recrystallization from ethanol to obtain the final product as a crystalline solid.[4]

-

Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry as described in Section 5.

Synthetic Challenges

A potential pitfall in similar syntheses is the formation of isomeric products.[4] For substituted imidazoles, alkylation can occur at different nitrogen atoms. However, for unsubstituted imidazole, the N-1 and N-3 positions are equivalent. A more relevant challenge is ensuring complete reaction and effective removal of inorganic byproducts during workup.

Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocal structural confirmation of the synthesized molecule. The expected data for this compound, based on analyses of analogous compounds, are summarized below.[4]

| Technique | Region/Type | Expected Observation | Inferred Structural Feature |

| ¹H-NMR | δ 7.3–7.5 ppm | Singlet/Multiplet | Imidazole Ring Protons (H2, H4, H5) |

| δ 4.5–5.0 ppm | Singlet | Methylene Bridge Protons (-CH₂-) | |

| δ 2.2–2.4 ppm | Singlet (6H) | Dimethylamino Protons (-N(CH₃)₂) | |

| ¹³C-NMR | δ 120–140 ppm | 3 Signals | Imidazole Ring Carbons (C2, C4, C5) |

| δ 45–50 ppm | 1 Signal | Methylene Bridge Carbon (-CH₂-) | |

| δ ~45 ppm | 1 Signal | Dimethylamino Carbons (-N(CH₃)₂) | |

| IR | 1500–1600 cm⁻¹ | Stretching Bands | C-N and C=C vibrations of the Imidazole Ring |

| 2750–2850 cm⁻¹ | Stretching Bands | C-H vibrations of alkyl groups | |

| MS (ESI+) | m/z | 126.10 | [M+H]⁺ (Protonated Molecular Ion) |

-

NMR Rationale: The imidazole protons are deshielded due to the aromatic ring current, appearing in the downfield region. The methylene protons are adjacent to two nitrogen atoms, placing them in the intermediate chemical shift range. The six equivalent protons of the two methyl groups give rise to a single, sharp singlet.[4]

-

IR Rationale: The characteristic vibrations of the imidazole ring provide a fingerprint region for its identification. The absence of a broad N-H stretch above 3000 cm⁻¹ confirms successful N-1 substitution.[4]

Applications in Research and Development

The unique structural attributes of this compound make it a valuable molecule across multiple scientific disciplines.

-

Pharmacophore in Drug Discovery: The imidazole ring is a privileged scaffold. It can act as a hydrogen bond acceptor (at N-3) or donor (in its protonated form) and participate in π-stacking interactions within enzyme active sites. This compound is therefore a key starting point for developing kinase inhibitors and novel antimicrobial agents.[4] Analogues have shown inhibitory activity against targets like mutant isocitrate dehydrogenase 1 (IDH1), which is relevant in cancer therapy.[4]

-

Synthetic Intermediate: It serves as a versatile synthon. For example, it can be reacted with other molecules like chloroacetic acid and hydrazine to produce acetohydrazide intermediates, which are precursors to antifungal oxadiazole-thione derivatives.[4]

-

Materials Science: The nitrogen atoms of the imidazole ring can coordinate with metal ions such as Cu²⁺ and Zn²⁺. This property allows it to be used as a ligand in the formation of porous coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.[4]

Safety, Handling, and Storage

Proper handling is imperative due to the compound's hazardous nature.

-

Health Hazards: The compound is known to be an irritant and may be harmful if ingested or inhaled. It can cause irritation to the mucous membranes and upper respiratory tract.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with generous amounts of running water and non-abrasive soap.[8]

-

Eye Contact: Flush eyes with clean, running water for at least 15 minutes while keeping the eyelids open.[8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]

-

Ingestion: Do NOT induce vomiting. Give the victim water to drink.[8] In all cases of exposure, seek immediate medical attention.[8]

-

-

Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood. Wear protective safety goggles, chemical-resistant gloves, and appropriate protective clothing.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

Conclusion

This compound is a molecule of significant synthetic and medicinal value. Its structural composition—an aromatic imidazole core functionalized with a basic dimethylaminomethyl side chain—provides a unique combination of stability, reactivity, and physicochemical properties. As demonstrated in this guide, a clear understanding of its synthesis, structural characteristics, and handling requirements allows researchers to fully exploit its potential as a versatile building block for the discovery of new drugs, the construction of complex chemical architectures, and the development of novel materials.

References

-

ResearchGate. Typical laboratory synthesis of N-alkyl imidazoles. Available from: [Link]

-

Capot Chemical. Specifications of this compound. Available from: [Link]

-

National Institutes of Health. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

-

National Institutes of Health. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Available from: [Link]

-

ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. Available from: [Link]

-

ResearchGate. FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Available from: [Link]

-

PrepChem.com. Synthesis of 4-(1H-imidazol-1-yl)-N-methylbutanamine. Available from: [Link]

-

ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Available from: [Link]

-

National Institutes of Health. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Available from: [Link]

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (23230-39-9) for sale [vulcanchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. capotchem.com [capotchem.com]

- 7. This compound | 23230-39-9 [chemnet.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS No. 23230-39-9), a versatile imidazole derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural attributes, analytical methodologies for its characterization, stability profile, and safe handling procedures. By integrating established data with scientifically grounded protocols, this guide serves as an essential resource for the effective application of this compound in a laboratory setting.

Introduction and Molecular Overview

This compound is a tertiary amine featuring a planar, five-membered aromatic imidazole ring linked to a dimethylaminomethyl group. The imidazole moiety is a well-recognized pharmacophore, present in numerous biologically active molecules and serving as a critical scaffold in the design of kinase inhibitors and antimicrobial agents.[1] The dimethylamino group, a basic functional group, enhances the molecule's solubility and membrane permeability, making it an attractive building block in medicinal chemistry.[1]

The structural arrangement of this compound, with its hydrogen bond accepting nitrogen atoms on the imidazole ring and the basic tertiary amine, dictates its reactivity and potential for interaction with biological targets.[1] Understanding its fundamental physicochemical properties is therefore paramount for its successful application in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The following table summarizes the key physicochemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 23230-39-9 | [1][2] |

| Molecular Formula | C₆H₁₁N₃ | [1][2] |

| Molecular Weight | 125.17 g/mol | [1][2] |

| Boiling Point | 226.2 °C at 760 mmHg | [3] |

| Density | 1 g/cm³ | [3] |

| Flash Point | 90.6 °C | [3] |

| Refractive Index | 1.524 | [3] |

| pKa (Conjugate Acid) | ~7.0 (Estimated) | [1] |

| SMILES | CN(C)CN1C=CN=C1 | [1] |

| InChI | InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3 | [1] |

Synthesis and Spectroscopic Characterization

Synthetic Approach

This compound is typically synthesized via the alkylation of imidazole. A common and effective method involves the reaction of imidazole with N,N-dimethylaminomethyl chloride in an appropriate solvent such as acetone, with a base like potassium carbonate to neutralize the acid formed during the reaction.[1] The product can then be purified by recrystallization from a suitable solvent, such as ethanol, to achieve good yield and purity.[1]

It is crucial to note the potential for the formation of the 2-yl isomer during synthesis.[1] Chromatographic purification or crystallographic analysis may be necessary to isolate the desired 1-yl isomer.

Sources

An In-depth Technical Guide to the Synthesis of 1-imidazol-1-yl-N,N-dimethylmethanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-imidazol-1-yl-N,N-dimethylmethanamine, a versatile substituted imidazole derivative. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the practical and theoretical aspects of its synthesis. The primary focus is on the Mannich reaction, a classic and efficient method for aminomethylation. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and outlines the necessary characterization techniques to validate the synthesis of the target compound. The content is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Significance

Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] The imidazole ring is a key structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[3] The introduction of various substituents onto the imidazole core allows for the fine-tuning of its physicochemical and pharmacological properties.

1-imidazol-1-yl-N,N-dimethylmethanamine, the subject of this guide, is a Mannich base derived from the imidazole nucleus. Such compounds are valuable intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and antimicrobial agents.[3] The dimethylaminomethyl group can enhance aqueous solubility and act as a handle for further chemical modifications. This guide will focus on the most direct and atom-economical approach to its synthesis: the three-component Mannich reaction.

The Mannich Reaction: A Mechanistic Perspective

The Mannich reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine.[4][5] In the context of synthesizing 1-imidazol-1-yl-N,N-dimethylmethanamine, imidazole serves as the compound with an active hydrogen (on the N-1 position), formaldehyde is the carbonyl component, and dimethylamine is the secondary amine.

The reaction proceeds in two key stages:

-

Formation of the Eschenmoser's Salt Precursor (Iminium Ion): Dimethylamine, typically from a salt like dimethylamine hydrochloride, reacts with formaldehyde to generate a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.[4] This species is a potent aminomethylating agent.

-

Nucleophilic Attack by Imidazole: The imidazole molecule, acting as a nucleophile through its N-1 position, attacks the electrophilic carbon of the iminium ion. This step results in the formation of the desired C-N bond and, after deprotonation, yields the final product, 1-imidazol-1-yl-N,N-dimethylmethanamine.

The overall transformation is a highly efficient one-pot synthesis that builds molecular complexity from simple, readily available starting materials.

Synthetic Pathway and Experimental Protocol

The recommended synthetic route is the direct Mannich condensation of imidazole, formaldehyde (from paraformaldehyde), and dimethylamine (from dimethylamine hydrochloride). This method is robust, scalable, and utilizes common laboratory reagents.

Reaction Scheme

Caption: Synthesis of 1-imidazol-1-yl-N,N-dimethylmethanamine via the Mannich reaction.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of Mannich base hydrochlorides.[6][7]

Materials:

-

Imidazole

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

95% Ethanol

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine imidazole (0.10 mol), dimethylamine hydrochloride (0.10 mol), and paraformaldehyde (0.125 mol).

-

Solvent and Catalyst Addition: To the flask, add 95% ethanol (15 mL) and a catalytic amount of concentrated HCl (0.25 mL).

-

Reaction: The reaction mixture is heated to reflux with constant stirring for 3 hours. The solids should dissolve, and the solution may become yellowish.

-

Work-up and Crystallization: After cooling the reaction mixture to room temperature, add acetone (75 mL). The mixture is then placed in a refrigerator overnight to facilitate the crystallization of the product as its hydrochloride salt.

-

Isolation and Purification: The crystalline product is collected by filtration and washed with cold acetone. The crude product can be recrystallized from a mixture of 95% ethanol and acetone to yield the purified 1-imidazol-1-yl-N,N-dimethylmethanamine hydrochloride.

Quantitative Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| Imidazole | 68.08 | 0.10 | 6.81 | - |

| Dimethylamine HCl | 81.54 | 0.10 | 8.15 | - |

| Paraformaldehyde | 30.03 | 0.125 | 3.75 | - |

| 95% Ethanol | - | - | - | 15 |

| Conc. HCl | - | - | - | 0.25 |

| Acetone | - | - | - | 75 |

| Product (Hydrochloride) | 161.64 | - | Theoretical Yield: 16.16 | - |

Characterization of 1-imidazol-1-yl-N,N-dimethylmethanamine

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed. The following are expected spectral data based on analogous compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the dimethylaminomethyl group. The imidazole protons typically resonate in the aromatic region (δ 7.0-8.0 ppm), while the methylene bridge protons will appear as a singlet, and the two methyl groups of the dimethylamino moiety will also be a singlet.

-

Expected Chemical Shifts (in CDCl₃):

-

δ ~7.5-7.6 ppm (s, 1H, NCHN)

-

δ ~7.0-7.1 ppm (s, 2H, CH=CH)

-

δ ~4.5-4.7 ppm (s, 2H, N-CH₂-N)

-

δ ~2.2-2.4 ppm (s, 6H, N(CH₃)₂)

-

-

-

¹³C NMR: The carbon NMR will show distinct signals for the imidazole ring carbons, the methylene carbon, and the methyl carbons.

-

Expected Chemical Shifts (in CDCl₃):

-

δ ~137-140 ppm (NCHN)

-

δ ~128-130 ppm (CH)

-

δ ~118-120 ppm (CH)

-

δ ~65-70 ppm (N-CH₂-N)

-

δ ~43-45 ppm (N(CH₃)₂)

-

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~3100-3150: C-H stretching of the imidazole ring.

-

~2950, ~2850, ~2800: C-H stretching of the methyl and methylene groups.

-

~1500-1600: C=N and C=C stretching vibrations within the imidazole ring.[3]

-

~1250-1020: C-N stretching vibrations.

-

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for 1-imidazol-1-yl-N,N-dimethylmethanamine via the Mannich reaction. By providing a thorough mechanistic overview, a step-by-step experimental protocol, and expected characterization data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The synthesis of this and related imidazole derivatives is a crucial step in the development of novel compounds with a wide range of potential applications.

References

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Pharmacognosy Research, 4(4), 212–217. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

-

Xiao, J., et al. (2015). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. RSC Advances, 5(1), 1-3. Retrieved from [Link]

-

Yahyazadeh, A., & Haghi, M. (2014). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 26(16), 4963-4966. Retrieved from [Link]

-

Mannich, C., & Heilner, G. (1922). Über die Darstellung von β-Ketonbasen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(1), 356-365. Retrieved from [Link]

-

Xiao, J., et al. (2015). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction during Mannich synthesis. RSC Advances, 5(103), 84888-84891. Retrieved from [Link]

-

Kaur, N. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1836-1845. Retrieved from [Link]

-

Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Beilstein Journal of Organic Chemistry, 17, 106-112. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. BJOC - One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) [beilstein-journals.org]

- 3. 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (23230-39-9) for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. oarjbp.com [oarjbp.com]

- 6. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS: 23230-39-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(1H-imidazol-1-yl)-N,N-dimethylmethanamine (CAS No. 23230-39-9), a versatile heterocyclic intermediate. Moving beyond a simple data sheet, this document synthesizes its chemical properties, advanced synthesis protocols, and critical applications in modern medicinal chemistry, with a focus on its role as a key building block for targeted therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is a tertiary amine featuring an N,N-dimethylaminomethyl group attached to the N1 position of an imidazole ring.[1] This unique structure combines the aromaticity and hydrogen bonding capabilities of the imidazole moiety with the increased solubility and basicity conferred by the dimethylamino group.[1] These features make it a valuable scaffold in drug discovery.

Table 1: Key Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 23230-39-9 | [2] |

| IUPAC Name | 1-imidazol-1-yl-N,N-dimethylmethanamine | [1][2] |

| Molecular Formula | C₆H₁₁N₃ | [1][3] |

| Molecular Weight | 125.17 g/mol | [1] |

| Canonical SMILES | CN(C)CN1C=CN=C1 | [1] |

| InChI Key | VANQIHUBDZAOOM-UHFFFAOYSA-N | [1][3] |

| Boiling Point | 226.2 °C at 760 mmHg | [4] |

| Flash Point | 90.6 °C | [4] |

| Density | ~1.0 g/cm³ | [4] |

| Refractive Index | 1.524 | [4] |

Optimized Synthesis: A Field-Proven Protocol

The synthesis of N-alkylaminomethyl-substituted heterocycles can be challenging, often requiring harsh reagents or laborious purification steps like distillation or chromatography. A highly efficient and facile method has been developed that overcomes these limitations, providing the title compound in high yield and purity.[5][6]

Mechanistic Rationale and Expertise-Driven Insights

The core of this improved methodology lies in the in-situ generation of an Eschenmoser's salt-type iminium ion from an aminal (bis(dimethylamino)methane) by treatment with succinic anhydride. The iminium ion is a potent electrophile that is readily trapped by the nucleophilic imidazole. The key innovation is the choice of succinic anhydride. It serves as a mild and effective activator, and the resulting succinic acid monoamide byproduct is easily removed via a simple aqueous base wash. This elegant design choice obviates the need for chromatography, making the protocol highly scalable and efficient—a critical consideration in process chemistry and drug development campaigns.

Detailed Experimental Protocol

The following protocol is adapted from the peer-reviewed methodology published by Love, B.E. in the Journal of Organic Chemistry (2007).[5]

Diagram 1: Synthesis Workflow

Caption: High-yield, chromatography-free synthesis of the title compound.

Materials:

-

Imidazole (1.0 eq)

-

Bis(dimethylamino)methane (1.1 eq)

-

Succinic anhydride (1.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

1 M Sodium Hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: To a solution of succinic anhydride in dichloromethane, add bis(dimethylamino)methane and stir for 5 minutes at room temperature.

-

Nucleophilic Addition: Add imidazole to the solution. The reaction is typically stirred overnight at room temperature to ensure complete conversion.

-

Workup and Isolation: The reaction mixture is transferred to a separatory funnel and washed with a 1 M aqueous solution of sodium hydroxide. This step serves two purposes: it quenches the reaction and extracts the succinic acid monoamide byproduct into the aqueous layer.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a pure product. Yields are typically good (e.g., 73%), and the purity is high enough for most subsequent applications without further purification.[4]

Applications in Drug Discovery and Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][7] CAS 23230-39-9 serves as a valuable starting material for introducing this pharmacophore into more complex molecules.

Scaffold for Antifungal Agents

Many blockbuster antifungal drugs, such as ketoconazole, operate by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The N3 atom of the imidazole ring coordinates to the heme iron atom in the enzyme's active site, disrupting its catalytic activity and leading to fungal cell death.[8] Derivatives of this compound are used to synthesize novel antifungal agents that leverage this mechanism.[1][9][10][11][12]

Building Block for Mutant IDH1 Inhibitors in Oncology

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme. In several cancers, including glioma and acute myeloid leukemia (AML), IDH1 acquires a gain-of-function mutation (most commonly at the R132 residue).[13][14] This mutant IDH1 (mIDH1) no longer converts isocitrate to α-ketoglutarate (α-KG) but instead reduces α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[13][14] High levels of 2-HG disrupt epigenetic regulation and drive cancer progression.

Small molecule inhibitors designed to selectively target mIDH1 are a major therapeutic breakthrough.[15][16] The imidazole scaffold, provided by intermediates like CAS 23230-39-9, is crucial for activity in some inhibitor classes. The imidazole ring can form key hydrogen bonds within the enzyme's active site, contributing to high binding affinity and selectivity over the wild-type enzyme.[1]

Diagram 2: Role of Mutant IDH1 in Cancer Metabolism

Caption: Mutant IDH1 converts α-KG to 2-HG, driving oncogenesis.

Analytical Characterization

A comprehensive analysis is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Spectroscopic and Analytical Data

| Method | Expected Observations |

| ¹H-NMR | Imidazole protons are expected to resonate in the aromatic region (δ 7.3–7.5 ppm). The methyl groups on the dimethylamino moiety typically appear as a sharp singlet at δ 2.2–2.4 ppm.[1] |

| ¹³C-NMR | Imidazole carbons are observed in the range of δ 120–140 ppm, with the methylene bridge carbon appearing further upfield at δ 45–50 ppm.[1] |

| IR Spectroscopy | Key vibrations include N–H stretching (3,100–3,500 cm⁻¹) and C–N stretching from the imidazole ring (1,500–1,600 cm⁻¹).[1] |

| Mass Spectrometry | LCMS or GCMS can confirm the molecular weight (125.17 g/mol ) and provide fragmentation patterns for structural elucidation. |

| Purity Analysis | HPLC or GC-FID are suitable for determining the purity of the final product. |

Safety, Handling, and Storage

Hazard Identification:

-

This compound is classified as an irritant.

-

Precautions should be taken to avoid contact with skin and eyes. May cause allergic skin reactions and serious eye irritation.

-

Handle only in a well-ventilated area or a chemical fume hood.

Handling and Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

References

A consolidated list of authoritative sources cited within this technical guide is provided below for verification and further reading.

-

The Journal of Organic Chemistry Vol. 72 No. 2 . ACS Publications. Available at: [Link]

-

Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies . PubMed. Available at: [Link]

-

Facile synthesis of N-dialkylaminomethyl-substituted heterocycles . PubMed. Available at: [Link]

-

Antifungal agents. 10. New derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, synthesis, anti-candida activity, and quantitative structure-analysis relationship studies . PubMed. Available at: [Link]

-

Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives . PubMed. Available at: [Link]

-

Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine . PubMed. Available at: [Link]

-

Facile Synthesis of N-Dialkylaminomethyl-Substituted Heterocycles . The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Synthesis and antifungal activities of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives with unsaturated chains . PubMed. Available at: [Link]

- Methods for preparing new IDH1 inhibitors. Google Patents.

- Novel tricyclic compounds as inhibitors of mutant idh enzymes. Google Patents.

-

Non-Peptide Corticotropin-Releasing Hormone Antagonists: Syntheses and Structure−Activity Relationships of 2-Anilinopyrimidines and -triazines . Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

-

A patent review of IDH1 inhibitors (2018-present) . PubMed. Available at: [Link]

-

3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH - Patent US-10112931-B2 . PubChem. Available at: [Link]

-

Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl) . ResearchGate. Available at: [Link]

- Inhibiting mutant IDH-1. Google Patents.

-

Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6 H -purin-6-one and 3,7-Dihydro-1 H -purine-2,6-dione Derivatives as Corticotropin-Releasing Factor 1 Receptor Antagonists . ResearchGate. Available at: [Link]

-

Improved syntheses of substituted carbazoles and benzocarbazoles via lithiation of the (dialkylamino)methyl (aminal) derivatives . The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Heterocyclic carbanions. Synthesis of 2-substituted imidazole and benzimidazoles and of 3-substituted pyrazoles by lithiation of N-(dialkylamino)methyl heterocycles . The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Sources

- 1. This compound (23230-39-9) for sale [vulcanchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. Facile synthesis of N-dialkylaminomethyl-substituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. Antifungal agents. 10. New derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, synthesis, anti-candida activity, and quantitative structure-analysis relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal agents, II: Synthesis and antifungal activities of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives with unsaturated chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ES2903390T3 - Methods for preparing new IDH1 inhibitors - Google Patents [patents.google.com]

- 14. US11576906B2 - Inhibiting mutant IDH-1 - Google Patents [patents.google.com]

- 15. A patent review of IDH1 inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH - Patent US-10112931-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-imidazol-1-yl-N,N-dimethylmethanamine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-imidazol-1-yl-N,N-dimethylmethanamine, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We delve into its chemical properties, synthesis, and purification, including a detailed experimental protocol. The guide further explores its role as a key pharmacophore in the development of kinase inhibitors and antifungal agents, supported by mechanistic insights and structure-activity relationships. Finally, we touch upon its utility in the construction of coordination polymers. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical guidance.

Introduction: The Versatile Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities make it a privileged scaffold in drug design. 1-imidazol-1-yl-N,N-dimethylmethanamine, the subject of this guide, is a functionalized imidazole that serves as a valuable starting material for the synthesis of more complex molecules. Its structure, featuring a planar imidazole ring linked to a dimethylamino group via a methylene bridge, provides a combination of aromaticity, basicity, and hydrogen bonding potential, all of which are crucial for its diverse applications.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 1-imidazol-1-yl-N,N-dimethylmethanamine is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-imidazol-1-yl-N,N-dimethylmethanamine | [2] |

| CAS Number | 23230-39-9 | [2] |

| Molecular Formula | C₆H₁₁N₃ | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid or oil | [3] |

| pKa (of conjugate acid) | ~7.0 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons between δ 7.3 and 7.5 ppm. A singlet corresponding to the six protons of the dimethylamino group would appear further upfield, typically in the δ 2.2–2.4 ppm range. The methylene bridge protons would likely appear as a singlet between these two regions.[2]

-

¹³C NMR: The carbon NMR spectrum would display signals for the imidazole ring carbons in the aromatic region (δ 120–140 ppm). The methylene bridge carbon is expected to resonate at approximately δ 45–50 ppm, and the methyl carbons of the dimethylamino group would appear at a higher field.[2][4]

Infrared (IR) Spectroscopy

The IR spectrum of 1-imidazol-1-yl-N,N-dimethylmethanamine is predicted to exhibit characteristic absorption bands. These include N–H stretching vibrations in the region of 3100–3500 cm⁻¹ and C–N stretching vibrations associated with the imidazole ring between 1500 and 1600 cm⁻¹.[2]

Synthesis and Purification: A Practical Guide

The synthesis of 1-imidazol-1-yl-N,N-dimethylmethanamine is most commonly achieved through the N-alkylation of imidazole with a suitable dimethylaminomethylating agent. A representative and reliable protocol is detailed below.

Synthetic Workflow

The synthesis proceeds via a direct alkylation of the imidazole ring.

Detailed Experimental Protocol

Reaction: N-alkylation of Imidazole

Materials:

-

Imidazole

-

N,N-Dimethylaminomethyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

-

Reaction Setup: To a solution of imidazole (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add N,N-dimethylaminomethyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol to yield 1-imidazol-1-yl-N,N-dimethylmethanamine as a crystalline solid.[2]

A critical consideration in this synthesis is the potential for the formation of the 2-yl isomer. Chromatographic separation or careful crystallization may be necessary to isolate the desired 1-yl isomer.[2]

Applications in Drug Discovery

The unique structural features of 1-imidazol-1-yl-N,N-dimethylmethanamine make it a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. The imidazole scaffold is a well-established "hinge-binder" in the ATP-binding pocket of many kinases, making it a key component of numerous kinase inhibitors.[5]

Mechanism of Action:

Derivatives of 1-imidazol-1-yl-N,N-dimethylmethanamine can be designed to bind to the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway. The imidazole core can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[5]

Structure-Activity Relationships (SAR):

The potency and selectivity of imidazole-based kinase inhibitors are highly dependent on the substituents on the imidazole ring and any appended groups. For example, in a series of 2,4,5-trisubstituted imidazoles targeting p38 MAP kinase, a 4-pyridyl group at the 5-position was found to be crucial for potent inhibition due to its ability to form a key hydrogen bond in the ATP-binding site.[2] Similarly, the nature of the substituent at the 2-position significantly impacts activity, with a methylsulfinylphenyl group often being optimal.[2]

Quantitative Data for Imidazole-Based Kinase Inhibitors:

| Kinase Target | Imidazole Derivative Type | IC₅₀ (nM) | Reference |

| EGFR | Imidazolyl-2-cyanoprop-2-enimidothioate | 137 | [6] |

| Syk | Imidazo[1,2-c]pyrimidine | <100 | [7] |

| TAK1 | 2,4-1H-Imidazole carboxamide | 55 (Kd) | [8] |

| Aurora A | Imidazole and thiazolidine derivatives | Varies | [9] |

Antifungal Agents: Combating Fungal Infections

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. Imidazole-containing drugs are a major class of antifungal agents.

Mechanism of Action:

The primary mechanism of action of most imidazole-based antifungal drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, imidazole derivatives disrupt the integrity of the fungal cell membrane, leading to cell death.

Antifungal Activity:

Derivatives of 1-imidazol-1-yl-N,N-dimethylmethanamine have the potential to be developed into potent antifungal agents. The antifungal efficacy of imidazole derivatives is influenced by factors such as the presence of electron-withdrawing groups and hydrophobic side chains, which can enhance the compound's ability to penetrate the fungal cell membrane.[5]

Minimum Inhibitory Concentration (MIC) Values for Imidazole Derivatives:

| Fungal Species | Imidazole Derivative Type | MIC (µg/mL) | Reference |

| Candida albicans | 2,4-Dienone motif | 2 | [10] |

| Candida glabrata | 2,4-Dienone motif | 4 | [10] |

| Candida parapsilosis | 2,4-Dienone motif | 16 | [10] |

| Saccharomyces cerevisiae | 1-benzyl-2,5-diphenyl-1H-imidazole | 95 (IC₅₀ in µM) | [11] |

Applications in Materials Science: Building Coordination Polymers

Beyond its applications in drug discovery, the imidazole moiety of 1-imidazol-1-yl-N,N-dimethylmethanamine can act as a ligand for metal ions, enabling the construction of coordination polymers. These materials have potential applications in areas such as gas storage, catalysis, and sensing. The nitrogen atoms of the imidazole ring can coordinate with metal centers to form extended one-, two-, or three-dimensional networks.

Conclusion

1-imidazol-1-yl-N,N-dimethylmethanamine is a valuable and versatile building block for chemical synthesis. Its straightforward preparation and the diverse reactivity of its functional groups make it an attractive starting material for the development of novel compounds with a wide range of applications. In particular, its role as a key scaffold in the design of kinase inhibitors and antifungal agents highlights its significance in modern drug discovery. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, and it is hoped that it will serve as a useful resource for researchers in the field.

References

-

MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]

-

PubMed. Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. [Link]

-

Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

-

PubMed. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. [Link]

-

PubMed Central. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. [Link]

-

ResearchGate. 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]

-

PubMed Central. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]

-

ResearchGate. Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... [Link]

-

TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

-

ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

-

Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

-

Indian Academy of Sciences. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]

-

PubMed Central. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

-

TÜBİTAK Academic Journals. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

-

National Center for Biotechnology Information. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. [Link]

-

ResearchGate. The minimum inhibitory concentration (MIC) of imidazole derivatives.... [Link]

-

Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. 1-(1H-Imidazol-1-yl)ethanone. [Link]

Sources

- 1. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight and Formula Determination of C₆H₁₁N₃ Isomers

Abstract

The chemical formula C₆H₁₁N₃ represents a group of isomeric compounds with a molecular weight of approximately 125.17 g/mol .[1][2][3][4] These isomers, particularly the methylhistamines, are of significant interest in pharmacological research and drug development due to their relationship with histamine and its receptors. Accurate determination of the molecular formula and weight is a foundational step in the identification, characterization, and quality control of these molecules. This guide provides a comprehensive overview of the theoretical principles and experimental protocols necessary for the unambiguous confirmation of C₆H₁₁N₃. We will detail a self-validating workflow that combines High-Resolution Mass Spectrometry (HRMS) for exact mass determination with Combustion-Based Elemental Analysis for empirical formula validation, providing researchers with a robust strategy for compound verification.

The Isomeric Landscape of C₆H₁₁N₃: Beyond a Single Formula

While C₆H₁₁N₃ defines the atomic composition, it does not describe a unique chemical structure. In practice, this formula most commonly refers to several methyl-substituted derivatives of histamine, a key neurotransmitter and mediator of allergic responses. The position of the methyl group dramatically alters the compound's biological activity, making isomer differentiation critical for researchers.

Key isomers of C₆H₁₁N₃ include:

| Common Name | IUPAC Name | CAS Number |

| 1-Methylhistamine | 2-(1-methylimidazol-4-yl)ethanamine | 501-75-7[1][5] |

| 2-Methylhistamine | 2-(2-methyl-1H-imidazol-4-yl)ethanamine | 34392-54-6[6] |

| 3-Methylhistamine | 2-(3-methylimidazol-4-yl)ethanamine | 644-42-8[3] |

| 4-Methylhistamine | 2-(5-methyl-1H-imidazol-4-yl)ethanamine | 36507-31-0[2] |

Given that these isomers share an identical molecular formula and weight, their definitive identification relies on a two-stage process: first, confirming the molecular formula C₆H₁₁N₃, and second, employing structural elucidation techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish the specific isomer. This guide focuses exclusively on the first stage: the authoritative confirmation of the molecular formula and weight.

Theoretical Molecular Weight and Elemental Composition

Before any experimental work, the theoretical properties of C₆H₁₁N₃ must be calculated. These values serve as the benchmark against which all empirical data are compared.

Calculation of Molecular Weight

Two values for molecular weight are relevant: the average molecular weight (or molar mass) , used in stoichiometric calculations, and the monoisotopic mass (or exact mass) , which is critical for high-resolution mass spectrometry.[7] The latter is calculated using the mass of the most abundant isotope of each element.

| Element | Most Abundant Isotope | Isotopic Mass (Da) | Average Atomic Weight ( g/mol ) |

| Carbon (C) | ¹²C | 12.00000 | 12.011 |

| Hydrogen (H) | ¹H | 1.00783 | 1.008 |

| Nitrogen (N) | ¹⁴N | 14.00307 | 14.007 |

-

Average Molecular Weight (Molar Mass): (6 × 12.011) + (11 × 1.008) + (3 × 14.007) = 72.066 + 11.088 + 42.021 = 125.175 g/mol

-

Monoisotopic (Exact) Mass: (6 × 12.00000) + (11 × 1.00783) + (3 × 14.00307) = 72.00000 + 11.08613 + 42.00921 = 125.09534 Da [1][2][4]

Theoretical Elemental Composition

This calculation determines the percentage by mass of each element in the molecule, which is the value measured by combustion analysis.

-

% Carbon (C): (72.066 / 125.175) × 100 = 57.58%

-

% Hydrogen (H): (11.088 / 125.175) × 100 = 8.86%

-

% Nitrogen (N): (42.021 / 125.175) × 100 = 33.57%

A Dual-Pillar Strategy for Experimental Verification

Confirming a molecular formula requires more than one piece of evidence. A scientifically rigorous approach relies on synthesizing data from two independent, complementary techniques: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA).[8][9] HRMS provides the highly accurate molecular mass, while EA confirms the ratio of the constituent elements. This dual validation ensures the assignment of the formula is not coincidental.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

The primary role of HRMS in this context is to measure the mass-to-charge ratio (m/z) of the parent molecule with extremely high precision (typically to four or more decimal places).[7][8] This precision is sufficient to distinguish C₆H₁₁N₃ from other combinations of elements that might have the same nominal mass. For instance, a compound with the formula C₇H₁₅O (e.g., heptanal) has a nominal mass of 126 but an exact mass of 127.1123 Da, which is easily differentiated from C₆H₁₁N₃.

Experimental Protocol: HRMS via ESI-Q-TOF

This protocol describes a general procedure using an Electrospray Ionization (ESI) source coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the C₆H₁₁N₃ sample.

-

Dissolve in 1 mL of a suitable solvent (e.g., Methanol:Water 50:50 with 0.1% formic acid) to create a 1 mg/mL stock solution. The acid promotes protonation for positive ion mode.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL for direct infusion.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer immediately prior to the run using a known calibration standard (e.g., sodium formate or a commercial tuning mix). This is critical for achieving sub-ppm mass accuracy.

-

-

Instrument Settings (Positive Ion Mode):

-

Ionization Source: ESI (+)

-

Capillary Voltage: ~3.5 - 4.5 kV

-

Nebulizer Gas (N₂): ~1 - 2 Bar

-

Drying Gas (N₂): ~8 - 10 L/min at ~200-250 °C

-

Mass Range: 50 - 500 m/z

-

Acquisition Mode: TOF-MS (full scan)

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

-

-

Data Analysis:

-

Identify the protonated molecular ion, [M+H]⁺. For C₆H₁₁N₃, the theoretical m/z for this ion is 125.09534 (exact mass of C₆H₁₁N₃) + 1.00728 (mass of H⁺) = 126.10262 .

-

Compare the measured m/z from the spectrum to this theoretical value. The mass error should ideally be less than 5 ppm.

-

Pillar 2: Combustion-Based Elemental Analysis

Elemental analysis provides orthogonal validation by determining the mass percentages of carbon, hydrogen, and nitrogen in the sample.[10] This technique is destructive, involving the complete combustion of a small, precisely weighed amount of the material.[11]

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation:

-

Ensure the sample is pure and thoroughly dried to remove any residual solvents or water, which would alter the hydrogen and carbon percentages.

-

Using a microbalance, accurately weigh 1-3 mg of the C₆H₁₁N₃ sample into a tin or silver capsule. Record the weight precisely.

-

-

Instrument Setup:

-

Run several standards (e.g., acetanilide) to ensure the instrument is calibrated and functioning correctly.

-

Run empty tin capsules as blanks to establish baseline readings.

-

-

Combustion and Detection:

-

The sample capsule is dropped into a high-temperature furnace (~900-1000 °C) with a pulse of pure oxygen.

-

The sample undergoes rapid and complete combustion. All carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or NOx, which is subsequently reduced to N₂).

-

The resulting gas mixture is passed through a series of traps and columns to separate the components.

-

Detectors (typically thermal conductivity) measure the amount of each gas, which is then used by the instrument's software to calculate the percentage of each element in the original sample.

-

-

Data Analysis:

-

Compare the experimental percentages of C, H, and N to the theoretical values calculated in Section 2.2.

-

A result is generally considered acceptable if the experimental values are within ±0.3% of the theoretical values.[10]

-

| Element | Theoretical % | Experimental % (Example) | Deviation |

| Carbon (C) | 57.58 | 57.41 | -0.17% |

| Hydrogen (H) | 8.86 | 8.95 | +0.09% |

| Nitrogen (N) | 33.57 | 33.68 | +0.11% |

graph EA_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];A [label="Precise Weighing\n(1-3 mg in tin capsule)"]; B [label="Combustion\n(~1000°C with O₂)"]; C [label="Gas Separation\n(CO₂, H₂O, N₂)"]; D [label="Detection\n(Thermal Conductivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Calculate Mass %"]; F [label="Compare Experimental %\nto Theoretical %", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Result: Confirmed\nElemental Composition", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Conclusion: A Self-Validating System

References

-

MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

-

Study.com. Using Mass Spectrometry to Find Chemical Formulas. [Link]

-

University of Southern Mississippi. Determination of Molecular Weight. [Link]

-

University of Colorado Boulder, Department of Chemistry. Intro to Mass Spectrometry. [Link]

-

Wikipedia. Elemental analysis. [Link]

-

INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

-

ACS Publications, Journal of Chemical Education. Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. [Link]

-

Chemistry LibreTexts. 4.2: Determing the formula of a fragment based on the mass of the Peak. [Link]

-

SGS Polymer Solutions Incorporated. Molecular Weight Analysis. [Link]

-

Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

University of Illinois. Stoichiometry: Elemental Analysis. [Link]

-

Jordi Labs. How to Conduct Molecular Weight Analysis. [Link]

-

PubChem. 1-Methylhistamine. [Link]

-

PubChem. 4-Methylhistamine. [Link]

-

PubChem. 3-Methylhistamine. [Link]

-

Quora. Can the molecular formula be determined from an elemental analysis?. [Link]

-

Chemistry LibreTexts. 1: Elemental Analysis. [Link]

-

LabSolutions. 1-Methylhistamine. [Link]

-

Wikipedia. C6H11N3. [Link]

Sources

- 1. 1-Methylhistamine | C6H11N3 | CID 3614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylhistamine | C6H11N3 | CID 37463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylhistamine | C6H11N3 | CID 69520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C6H11N3 - Wikipedia [en.wikipedia.org]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-methylhistamine | 34392-54-6 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. quora.com [quora.com]

- 10. Elemental analysis - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS No: 23230-39-9), a molecule of interest in pharmaceutical research and drug development due to its imidazole scaffold.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Given the limited availability of public, experimentally-derived spectra for this specific molecule, this guide synthesizes data from analogous compounds and predictive models to offer a robust framework for its characterization. Each section delves into the theoretical underpinnings of the spectroscopic techniques, provides detailed protocols for data acquisition, and interprets the anticipated spectral features.

Introduction to this compound

This compound is a tertiary amine featuring an imidazole ring linked to a dimethylaminomethyl group. The imidazole moiety is a critical pharmacophore in numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1] The structural features of this molecule, such as the aromatic imidazole ring and the basic dimethylamino group, are expected to confer specific spectroscopic signatures that are invaluable for its identification and characterization.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [1][2][3] |

| Molecular Weight | 125.17 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 23230-39-9 | [1][2][3] |

Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the methylene bridge, and the dimethylamino group. Based on data from analogous compounds, the following chemical shifts are anticipated.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (Imidazole) | ~7.5 | Singlet | 1H |

| H4 (Imidazole) | ~7.3 | Singlet | 1H |

| H5 (Imidazole) | ~7.3 | Singlet | 1H |

| H6 (Methylene) | ~4.8 - 5.2 | Singlet | 2H |

| H8, H9 (Dimethylamino) | ~2.2 - 2.4 | Singlet | 6H |

Interpretation:

-

The protons on the imidazole ring (H2, H4, and H5) are expected to appear in the downfield region (δ 7.3-7.5 ppm) due to the aromatic nature of the ring.[1]

-

The methylene protons (H6) are adjacent to a nitrogen atom of the imidazole ring and the dimethylamino group, leading to a downfield shift.

-

The methyl protons (H8 and H9) of the dimethylamino group are expected to appear as a sharp singlet in the upfield region.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on analogous structures.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Imidazole) | ~135 - 140 |

| C4 (Imidazole) | ~120 - 130 |

| C5 (Imidazole) | ~120 - 130 |

| C6 (Methylene) | ~45 - 50 |

| C8, C9 (Dimethylamino) | ~40 - 45 |

Interpretation:

-

The imidazole carbons (C2, C4, and C5) are expected to resonate in the aromatic region (δ 120-140 ppm).[1]

-

The methylene carbon (C6) will be shifted downfield due to its attachment to two nitrogen atoms.[1]

-

The carbons of the dimethylamino group (C8 and C9) will appear in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Mass Spectrometric Data

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

| Ion | Calculated m/z |

| [M+H]⁺ | 126.1026 |

| [M+Na]⁺ | 148.0845 |

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through characteristic pathways for N-alkylated imidazoles.

Caption: Predicted fragmentation pathway for this compound.

Interpretation:

-

The molecular ion peak [M+H]⁺ at m/z 126.1026 would confirm the molecular weight.

-

A major fragmentation pathway is likely the cleavage of the C-N bond between the methylene group and the dimethylamino group, leading to a fragment corresponding to the imidazol-1-ylmethyl cation.

-

Another plausible fragmentation is the loss of the dimethylaminomethyl group, resulting in an ion corresponding to the protonated imidazole.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[1]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N and C=C stretch (imidazole ring) | 1500 - 1600 | Medium-Strong |

| C-N stretch | 1000 - 1350 | Medium-Strong |

Interpretation:

-

The C-H stretching vibrations of the imidazole ring are expected in the region of 3100-3150 cm⁻¹.

-

The aliphatic C-H stretching from the methylene and methyl groups will appear between 2850 and 3000 cm⁻¹.

-

The characteristic stretching vibrations of the C=N and C=C bonds within the imidazole ring are anticipated in the 1500-1600 cm⁻¹ region.[1]

-

The C-N stretching vibrations from the various C-N bonds in the molecule will be present in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition.

Conclusion

The spectroscopic characterization of this compound is crucial for its unambiguous identification and for quality control in synthetic and drug development processes. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data based on the known properties of analogous compounds. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data. While this guide serves as a robust predictive framework, it is imperative to confirm these predictions with experimentally derived data for the specific molecule of interest.

References

-

ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]

-

PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

Jackson, G. et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. [Link]

Sources

The Enduring Scaffold: A Technical Guide to Substituted Imidazole Compounds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its prevalence in natural products like the amino acid histidine and its role in the active sites of numerous enzymes have made it a privileged scaffold in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of substituted imidazole compounds, from their synthesis to their diverse pharmacological applications and the critical structure-activity relationships that govern their efficacy.

The Synthetic Versatility of the Imidazole Core: Crafting Therapeutic Potential

The broad therapeutic applicability of substituted imidazoles is intrinsically linked to the diverse synthetic methodologies available for their preparation. These methods allow for precise control over the substitution pattern on the imidazole ring, enabling the fine-tuning of pharmacological activity.

Foundational Synthesis: The Radziszewski Reaction

One of the earliest and most fundamental methods for imidazole synthesis is the Radziszewski reaction, a multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4][5][6][7] This reaction offers a straightforward route to 2,4,5-trisubstituted imidazoles.

The generally accepted mechanism proceeds in two main stages:

-

Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[3][4]

-

Cyclization and Oxidation: The diimine then condenses with the aldehyde, followed by oxidation to yield the aromatic imidazole ring.

A modification of this reaction, where a primary amine replaces one equivalent of ammonia, provides access to N-substituted imidazoles.[3]

Experimental Protocol: General Procedure for Radziszewski Imidazole Synthesis

-

Reactant Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and a source of ammonia, typically ammonium acetate (3 mmol).[8]

-

Solvent and Catalyst (Optional): The reaction can be performed under solvent-free conditions or in a suitable solvent such as ethanol or acetic acid.[9] Catalysts like ZSM-11 zeolite can be added to improve reaction rates and yields.[8]

-

Heating: Heat the reaction mixture with continuous stirring. The temperature and reaction time will vary depending on the specific substrates and conditions used (e.g., 110°C for 30 minutes under solvent-free conditions with a catalyst).[8]

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add a solvent like ethanol to the crude product. The catalyst can be removed by filtration. The product is then recovered by solvent evaporation and purified by recrystallization from a suitable solvent like ethanol.[8]